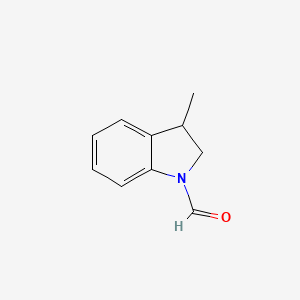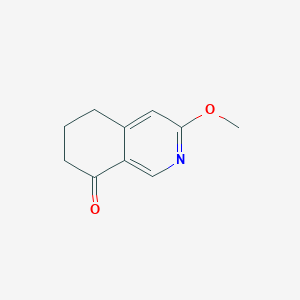![molecular formula C9H21N5 B8694398 2-[3-(4-methylpiperazin-1-yl)propyl]guanidine](/img/structure/B8694398.png)
2-[3-(4-methylpiperazin-1-yl)propyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-methylpiperazin-1-yl)propyl]guanidine: is a chemical compound that features a piperazine ring substituted with a methyl group and a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-methylpiperazin-1-yl)propyl]guanidine typically involves the reaction of 4-methylpiperazine with a suitable guanidine derivative. One common method is the reaction of 4-methylpiperazine with cyanamide under basic conditions, followed by the addition of a propyl group through alkylation reactions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(4-methylpiperazin-1-yl)propyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the guanidine moiety.
Substitution: Substituted derivatives with different functional groups replacing the guanidine moiety.
Scientific Research Applications
Chemistry: 2-[3-(4-methylpiperazin-1-yl)propyl]guanidine is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its use as an antimicrobial or antiviral agent.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(4-methylpiperazin-1-yl)propyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of biological pathways. The piperazine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-[3-(4-Benzyl-piperazin-1-yl)-propyl]-guanidine
- N-[3-(4-Chlorophenyl-piperazin-1-yl)-propyl]-guanidine
- N-[3-(4-Methoxyphenyl-piperazin-1-yl)-propyl]-guanidine
Comparison: 2-[3-(4-methylpiperazin-1-yl)propyl]guanidine is unique due to the presence of the methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C9H21N5 |
|---|---|
Molecular Weight |
199.30 g/mol |
IUPAC Name |
2-[3-(4-methylpiperazin-1-yl)propyl]guanidine |
InChI |
InChI=1S/C9H21N5/c1-13-5-7-14(8-6-13)4-2-3-12-9(10)11/h2-8H2,1H3,(H4,10,11,12) |
InChI Key |
BKTZIZAWQMGVPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]isonicotinamide](/img/structure/B8694356.png)




![1-Benzo[b]thiophen-3-yl-3chloro-1-propanone](/img/structure/B8694392.png)





